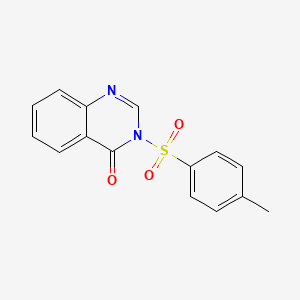

3-Tosylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5465-78-1 |

|---|---|

Molecular Formula |

C15H12N2O3S |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-(4-methylphenyl)sulfonylquinazolin-4-one |

InChI |

InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |

InChI Key |

WPJNHZDJFRLNSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tosylquinazolin 4 3h One and Its Analogs

Primary Synthetic Routes to the Quinazolin-4(3H)-one Core

The construction of the quinazolin-4(3H)-one core is a well-established area of heterocyclic chemistry, with several reliable methods available.

A predominant method for synthesizing the quinazolin-4(3H)-one core involves the cyclization of derivatives of anthranilic acid. A common approach is the Niementowski quinazolinone synthesis, which traditionally involves the condensation of anthranilic acid with amides. Modern variations of this method offer improved yields and milder reaction conditions.

One-pot synthetic strategies have been developed to streamline this process. For instance, a one-pot reaction of anthranilic acid, a primary amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones. In a specific example leading to a precursor for 3-tosylation, anthranilic acid can be reacted with formamide, which serves as both a reactant and a solvent, to produce quinazolin-4(3H)-one. This reaction is typically carried out at elevated temperatures.

Further research has demonstrated the synthesis of 2-substituted quinazolin-4(3H)-ones through the condensation of anthranilamide with various aldehydes, followed by oxidative cyclization. This highlights the versatility of anthranilic acid derivatives in constructing the quinazolinone scaffold.

A summary of representative cyclization reactions is presented below:

| Starting Material | Reagents | Product | Reference |

| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | |

| Anthranilamide | Aromatic Aldehyde, Oxidant | 2-Aryl-quinazolin-4(3H)-one | |

| Anthranilic Acid | Primary Amine, Orthoester | 2,3-Disubstituted quinazolin-4(3H)-one |

Transition-metal-catalyzed reactions have also emerged as powerful tools. For instance, a palladium-catalyzed carbonylative cyclization of 2-iodoanilines with carbon monoxide and an amine can afford the quinazolinone core.

Oxidative cyclization methods offer an alternative pathway to the quinazolin-4(3H)-one core, often starting from more reduced precursors. One such method involves the reaction of 2-aminobenzylamines with aldehydes, followed by an oxidation step to form the quinazolinone ring. The choice of oxidant is crucial for the success of these reactions, with reagents like potassium permanganate (B83412) or manganese dioxide being commonly employed.

Another innovative approach utilizes a copper-catalyzed aerobic oxidative cyclization of 2-aminobenzamides with benzylic alcohols to produce 2-aryl-quinazolin-4(3H)-ones. This method is advantageous due to the use of molecular oxygen as the ultimate oxidant, making it an environmentally benign process.

Condensation and Cycloaddition Strategies

Introduction of the Tosyl Group: Sulfonylation and Related Reactions

Once the quinazolin-4(3H)-one core is synthesized, the next step is the introduction of the tosyl group at the N3 position. This is typically achieved through a sulfonylation reaction.

While not the most direct route to 3-Tosylquinazolin-4(3H)-one, reactions involving halogenated quinazolinones are pivotal in the synthesis of various functionalized analogs. For the synthesis of N-sulfonylated quinazolinones, a more direct approach is generally favored.

A highly efficient method for the synthesis of 3-(arylsulfonyl)quinazolin-4(3H)-ones involves a copper-catalyzed reaction of quinazolin-4(3H)-ones with arylsulfonyl chlorides. This direct N-arylsulfonylation provides a straightforward route to the target compound and its analogs.

The direct tosylation of quinazolin-4(3H)-one is the most common method for preparing this compound. This reaction involves treating quinazolin-4(3H)-one with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The optimization of the base, solvent, and temperature is critical for achieving high yields and purity.

Commonly used bases include pyridine, triethylamine, or potassium carbonate. The reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, or dimethylformamide (DMF). The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific quinazolinone derivative.

A study on the synthesis of 3-(arylsulfonyl)quinazolin-4(3H)-ones outlines a general procedure where the quinazolin-4(3H)-one is treated with the corresponding arylsulfonyl chloride in the presence of a base.

An illustrative table of reaction conditions for the tosylation of quinazolin-4(3H)-one is provided below:

| Base | Solvent | Temperature | Yield (%) | Reference |

| Pyridine | DCM | Room Temperature | 85 | |

| Triethylamine | Acetonitrile | Reflux | 82 | |

| Potassium Carbonate | DMF | 60 °C | 90 |

Reactions of Halogenated Quinazolinones with Sulfinates

Sustainable and Advanced Synthetic Techniques

The synthesis of this compound and its analogs has evolved to incorporate principles of green chemistry and advanced energy sources, aiming to enhance efficiency, reduce waste, and minimize the use of hazardous materials. These modern techniques offer significant advantages over traditional methods.

Ionic Liquid-Mediated Syntheses

While specific research on the use of ionic liquids for the direct synthesis of this compound is not extensively documented, their application in the synthesis of the broader quinazolinone class is an area of active investigation. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both solvents and catalysts, potentially streamlining reaction processes. The synthesis of quinazolinone scaffolds in ionic liquids often involves the condensation of anthranilic acid derivatives with various reagents. The unique properties of ionic liquids can facilitate higher yields and simpler work-up procedures compared to conventional volatile organic solvents.

Metal-Free and Green Chemistry Protocols

A significant focus in modern organic synthesis is the development of metal-free reactions, which aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metal catalysts. rsc.orgskpharmteco.com Several metal-free protocols have been successfully developed for the synthesis of quinazolin-4(3H)-ones.

One notable approach involves the direct oxidation-cyclization of o-aminobenzamide with styrenes, using an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH), completely avoiding the need for a transition metal catalyst. mdpi.com Another innovative, oxidant-free method achieves the synthesis of quinazolin-4(3H)-ones by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This process proceeds through an N-sulfonylketenimine intermediate, with the sulfonyl group being eliminated through the driving force of aromatization. nih.gov

Furthermore, a novel cascade cyclization/Leuckart–Wallach type strategy has been developed to prepare substituted 3,4-dihydroquinazolinones from readily available starting materials. rsc.orgdiva-portal.org This metal-free process uses formic acid as both a Brønsted acid and a reductant, producing only water, methanol, and carbon dioxide as byproducts, highlighting its efficiency and sustainability. diva-portal.org These methods exemplify the green chemistry goal of designing syntheses that maximize the incorporation of all reactant materials into the final product (atom economy) and use substances with little to no toxicity. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to dramatically reduced reaction times, cleaner reaction profiles, and improved yields. tsijournals.com The application of microwave irradiation to the synthesis of quinazolin-4(3H)-ones has been well-documented. nih.gov

For instance, the Niementowski quinazoline (B50416) synthesis, which traditionally requires high temperatures and long reaction times for the condensation of anthranilic acids with amides, is significantly improved under microwave conditions. nih.gov One-pot syntheses of 4(3H)-quinazolinones have been efficiently carried out by reacting anthranilic acid, an amine, and an orthoester or formic acid under microwave irradiation, often in the presence of a catalyst like a heteropolyacid. mdpi.com These reactions can even be performed under solvent-free conditions, further enhancing their green credentials. mdpi.com The use of microwave energy provides a more efficient means of energy transfer directly to the reacting molecules, aligning with the green chemistry principle of improving energy efficiency. acs.org

Characterization Techniques for Synthetic Products

The unambiguous identification and structural confirmation of this compound and its analogs are accomplished through a combination of powerful analytical methods. Spectroscopic and crystallographic techniques provide detailed information about the molecular structure, connectivity, and solid-state arrangement of these compounds.

Spectroscopic Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone for the characterization of newly synthesized quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H-NMR spectrum, this compound exhibits characteristic signals, including a peak for the amide proton around δ 12.96 ppm and a signal for the methyl protons of the tosyl group at approximately δ 2.42 ppm. smolecule.com For analogs like 6-nitro-7-tosylquinazolin-4(3H)-one, ¹H-NMR spectra have revealed the presence of amide-iminol tautomerism, with distinct peaks for the proton in the O-H form (around 12.96 ppm) and the N-H form (around 3.35 ppm). mdpi.com ¹³C-NMR spectroscopy further confirms the carbon skeleton. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound and its analogs shows characteristic absorption bands for the sulfone (SO₂) group, with asymmetric and symmetric stretching vibrations appearing near 1315 cm⁻¹ and 1145 cm⁻¹, respectively. smolecule.commdpi.com Other key absorptions include those for the carbonyl (C=O) group and C-H bonds. vscht.czpg.edu.pl

Mass Spectrometry (MS) determines the molecular weight and provides information about the elemental composition of the compound. For example, the mass spectrum of 6-nitro-7-tosylquinazolin-4(3H)-one shows a molecular ion peak [M-H]⁻ at m/z 343.97, confirming the successful substitution of a chloro group with the p-toluenesulfinate. mdpi.com

The table below summarizes key spectroscopic data for a representative tosylquinazolinone analog.

| Spectroscopic Data for 6-Nitro-7-tosylquinazolin-4(3H)-one | |

| Technique | Observed Data |

| ¹H-NMR | Amide-iminol tautomerism observed with peaks at δ 12.96 ppm (O-H) and δ 3.35 ppm (N-H). mdpi.com |

| ¹³C-NMR | Signals at 138.1 ppm (C-7) and 136.4 ppm (C-1') confirm sulfone formation. mdpi.com |

| FT-IR (cm⁻¹) | 1315 (asymmetric SO₂ stretch), 1145 (symmetric SO₂ stretch). mdpi.com |

| Mass Spec (m/z) | 343.97 ([M-H]⁻), 368.0330 ([M+Na]⁺). mdpi.com |

Crystallographic Analysis (e.g., PXRD)

Crystallographic analysis provides definitive proof of the three-dimensional structure of a molecule in the solid state.

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. It provides a unique diffraction pattern that can serve as a fingerprint for a specific crystalline compound. PXRD data has been collected for analogs such as 6-nitro-7-tosylquinazolin-4(3H)-one to provide a comprehensive dataset for the compound's characterization. mdpi.com The analysis of the diffraction peaks (2θ values) and their intensities confirms the phase purity and crystalline structure of the synthesized material. mdpi.com

Single-Crystal X-ray Diffraction offers even more detailed structural information, including precise bond lengths, bond angles, and intermolecular interactions. Although specific single-crystal data for the parent this compound is not detailed in the provided context, studies on related compounds like 2-methylquinazolin-4(3H)-one hydrochloride have been performed. nih.gov Such analyses reveal the planarity of the quinazolinium ring system and detail the hydrogen-bonding networks and other non-covalent interactions that dictate the crystal packing. nih.gov

The table below presents representative PXRD data for an analog of the title compound.

| PXRD Data for 6-Nitro-7-tosylquinazolin-4(3H)-one | |

| Position [°2Th.] | d-spacing [Å] |

| 11.75 | 7.53 |

| 13.06 | 6.77 |

| 14.28 | 6.20 |

| 15.69 | 5.64 |

| 17.56 | 5.05 |

| This is a partial list of the full data reported in the source literature. mdpi.com |

Chemical Reactivity and Derivatization Strategies of 3 Tosylquinazolin 4 3h One

Transformations Involving the Tosyl Group

The p-toluenesulfonyl (tosyl) group attached to the nitrogen at position 3 is a defining feature of the molecule, significantly influencing its reactivity. It functions both as a target for substitution and as a powerful modulating group for reactions elsewhere on the scaffold.

Nucleophilic Substitution Reactions at the Tosyl Moiety

The N-S bond of the N-tosylamide functionality is susceptible to cleavage under various conditions, which constitutes a form of nucleophilic substitution at the sulfur atom. This reaction, commonly referred to as detosylation or deprotection, effectively removes the tosyl group to yield the N-H quinazolinone. This transformation is crucial for synthesizing 3-unsubstituted or different 3-substituted quinazolinones after other modifications to the core structure have been made. The tosyl group is recognized as a common protecting group for amines, and its removal can be achieved through several methods. researchgate.netmdpi.com

The cleavage typically proceeds under reductive conditions or in the presence of strong acids. While specific examples for 3-tosylquinazolin-4(3H)-one are not extensively documented in readily available literature, the principles are well-established for N-tosylamides and related compounds. thieme-connect.dewiley-vch.deresearchgate.net

Table 1: General Conditions for N-Tosyl Group Cleavage

| Reagent System | Conditions | Product |

|---|---|---|

| HBr / Acetic Acid | Heating | Quinazolin-4(3H)-one |

| Sodium amalgam | Methanol | Quinazolin-4(3H)-one |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Reflux in benzene (B151609) or toluene | Quinazolin-4(3H)-one |

Role of the Tosyl Group as a Leaving Group or Activating Group

The tosyl group plays a dual role in the reactivity of the molecule. As discussed, it can be considered a leaving group in deprotection reactions that restore the N-H functionality of the quinazolinone. researchgate.net

Perhaps more significantly, the tosyl group functions as a potent electron-withdrawing group. This electronic effect has profound implications for the reactivity of the entire quinazolinone system. frontiersin.org By withdrawing electron density from the pyrimidine (B1678525) ring, it increases the electrophilicity of the C4-carbonyl carbon and, notably, enhances the acidity of the proton at the C2 position. This activation is a key strategy for enabling functionalization at the C2 position, which would otherwise be unreactive. This activation facilitates deprotonation and subsequent reactions with electrophiles, a pathway explored in section 3.2.1. Furthermore, the electron-withdrawing nature of the N-tosyl group deactivates the fused benzene ring toward electrophilic attack.

Reactions of the Quinazolinone Core

The quinazolinone nucleus itself offers several sites for chemical modification, with reactivity patterns strongly influenced by the N-3 tosyl substituent.

Condensation Reactions with Aldehydes and Ketones

The activation conferred by the N-tosyl group makes the C2-hydrogen acidic enough to be removed by a strong base. The resulting carbanion can then act as a nucleophile, attacking electrophiles such as aldehydes and ketones in a condensation reaction. This provides a direct route to C2-substituted quinazolinones. While many syntheses build the quinazolinone ring through condensation of an anthranilamide with an aldehyde, this method allows for the derivatization of a pre-formed quinazolinone. masterorganicchemistry.comacgpubs.org

The reaction typically involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperature, followed by the addition of the carbonyl compound. The initial aldol-type adduct may subsequently dehydrate to form a C2-alkenyl derivative.

Table 2: Representative C2-Condensation Reaction

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | This compound, LDA, THF, -78 °C | C2-lithiated intermediate |

| 2. Condensation | Aromatic or Aliphatic Aldehyde (R-CHO) | C2-(hydroxyalkyl) derivative |

Reduction Pathways Leading to Amine Derivatives

The quinazolinone ring contains two reducible groups: the C4-carbonyl (amide) and the C2=N1 (imine-like) bond within the heterocyclic system. Selective or full reduction of these functionalities leads to various amine derivatives. Strong reducing agents are typically required to reduce the resonance-stabilized amide group.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing lactams and amides to the corresponding amines. researchgate.net Treatment of this compound with LiAlH₄ is expected to reduce the C4-carbonyl group to a methylene (B1212753) (CH₂) group, yielding a 3-tosyl-1,2,3,4-tetrahydroquinazoline derivative. sci-hub.sersc.org

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce amides. However, its reactivity can be enhanced by additives. wikipedia.org For instance, the NaBH₄/Trifluoroacetic acid (TFA) system has been shown to be effective for lactam reduction. frontiersin.org This method could similarly afford the tetrahydroquinazoline (B156257) derivative.

Table 3: Reduction of the Quinazolinone Carbonyl

| Reagent(s) | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 3-Tosyl-1,2,3,4-tetrahydroquinazoline |

Functionalization of the Heterocyclic Rings

The fused benzene ring of the quinazolinone system can undergo substitution reactions, although its reactivity is modulated by the heterocyclic portion and the N-tosyl group.

Electrophilic Aromatic Substitution: The quinazolinone system, combined with the strongly deactivating N-tosyl group, makes the benzene ring electron-poor and thus resistant to electrophilic aromatic substitution (EAS). libretexts.orgpressbooks.pub Reactions such as nitration or halogenation would require harsh conditions, typically using strong Lewis acid catalysts. wikipedia.orgmasterorganicchemistry.commdpi.com The directing effect would be a combination of the deactivating N-acylamino group (meta-directing) and the ring-junction effects, likely leading to substitution at the C6 and/or C8 positions.

Nucleophilic Aromatic Substitution: A more synthetically viable strategy for functionalizing the benzene ring is nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is not possible on the parent compound but becomes highly effective if the ring is pre-functionalized with a good leaving group (e.g., F, Cl) and activated by a strong electron-withdrawing group (e.g., a nitro group) at an ortho or para position. For example, a hypothetical 6-nitro-7-chloro-3-tosylquinazolin-4(3H)-one would be highly susceptible to displacement of the chloride by various nucleophiles (e.g., amines, alkoxides) at the C7 position.

Formation of Hydrazide Derivatives

The formation of hydrazide derivatives from the this compound scaffold is primarily achieved through the chemical cleavage of the nitrogen-sulfur (N-S) bond of the tosyl group at the N-3 position by hydrazine (B178648). This reaction, formally a detosylation, utilizes hydrazine hydrate (B1144303) as a potent nucleophile to yield 3-aminoquinazolin-4(3H)-one. This product, which contains a hydrazine-derived N-amino group, is a key synthetic intermediate for creating a diverse range of more complex heterocyclic systems.

The reaction proceeds via nucleophilic attack of the hydrazine molecule on the electron-deficient sulfur atom of the tosyl group. This leads to the scission of the N-S bond, liberating the quinazolinone nucleus as 3-aminoquinazolin-4(3H)-one and forming p-toluenesulfonyl hydrazide as a byproduct. This transformation is significant as it provides a direct pathway to the versatile 3-amino-substituted quinazolinone core.

Research on related quinazolinone systems demonstrates that the reaction with hydrazine hydrate is a standard method for introducing the 3-amino group. For instance, the synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-one derivatives is often accomplished by reacting the corresponding 2-methyl-4H-benzo[d] Current time information in Bangalore, IN.sapub.orgoxazin-4-one precursor with hydrazine hydrate. mdpi.com This reaction typically occurs in an alcohol solvent, such as ethanol, and can be performed under conventional heating (reflux) or accelerated using microwave irradiation to improve yields and reduce reaction times. mdpi.com

In a typical laboratory procedure analogous to these findings, this compound would be dissolved in a suitable solvent like absolute ethanol, followed by the addition of hydrazine hydrate. The mixture would then be heated under reflux for several hours to ensure the complete cleavage of the tosyl group. Upon cooling, the resulting 3-aminoquinazolin-4(3H)-one product can be isolated and purified. The 3-amino product serves as a crucial building block for further derivatization, reacting with various electrophiles to create Schiff's bases, oxadiazoles, triazoles, and other heterocyclic structures. sapub.org

Interactive Data Table: Plausible Reaction for the Formation of 3-Aminoquinazolin-4(3H)-one

The following table outlines a representative synthesis based on established chemical principles for the detosylation of N-tosyl compounds and the synthesis of related 3-aminoquinazolinones.

| Starting Material | Reagent | Product | By-product | Typical Conditions |

| This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | 3-Aminoquinazolin-4(3H)-one | p-Toluenesulfonyl hydrazide | Ethanol, Reflux |

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Evaluation of Substituent Effects on the Quinazolinone Scaffold

The quinazolinone nucleus features several positions where substitutions can dramatically alter its biological efficacy. Key positions for modification include the C2, N-3, and various points on the fused benzene (B151609) ring, such as C6, C7, and C8. mdpi.com

The C2 position of the quinazolinone scaffold is a frequent target for chemical modification to modulate biological activity.

Research has shown that introducing an alkyne group at this position can lead to potent antibacterial activity, particularly against Staphylococcus aureus. acs.org For instance, an alkyne-substituted derivative demonstrated a minimum inhibitory concentration (MIC) of 0.03 μg/mL. acs.org Replacing a benzene ring at position 2 with a cyclohexyl group also resulted in an eight-fold reduction in the MIC, indicating that non-aromatic, bulky groups can be favorable. nih.gov Furthermore, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has yielded compounds with significant activity against methicillin-resistant S. aureus (MRSA), with one iodo-substituted analog showing an MIC of 0.98 μg/mL. nih.govmdpi.com

In the context of antioxidant activity, the presence of specific substituents on a phenyl ring at the C2 position is critical. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant properties, it requires at least one hydroxyl group, with activity being enhanced by an additional hydroxyl or methoxy (B1213986) group at the ortho or para positions. researchgate.net

Conversely, not all substitutions are beneficial. The introduction of a furan (B31954) ring at position 2 was found to be detrimental to antibacterial activity. nih.gov

Table 1: Effect of C2 Substituents on Antibacterial Activity of Quinazolinones

| Substituent at C2 | Ring 2 Substituent | Target Organism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|---|

| Alkyne | 3-carboxyphenyl | S. aureus | 0.03 | acs.org |

| Cyclohexyl | 3-hydroxyphenyl | S. aureus | 8-fold reduction vs. benzene | nih.gov |

| 5-Iodo-1H-indol-3-yl | Unsubstituted | MRSA | 0.98 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The nitrogen atom at position 3 is another key site for structural variation, significantly impacting the compound's interaction with biological targets.

Studies on N3-substituted quinazolinone derivatives have led to the identification of potent inhibitors of Bloom's Syndrome protein (BLM) helicase, a target in colorectal cancer therapy. researchgate.netnih.gov The introduction of bulky substituents at the N-3 position is thought to effectively target the hinge binding region of enzymes like the Epidermal Growth Factor Receptor (EGFR), leading to more stable and favorable interactions. nih.gov For example, linking rhodanine (B49660) moieties to the 3rd position of the quinazolinone via a phenyl ring showed that bulky, hydrophobic, and electron-withdrawing groups at the para position of the phenyl ring are essential for anti-proliferative activity. rsc.org

In the development of anticonvulsant agents, a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives were synthesized. Molecular docking studies suggested that these compounds have a strong binding affinity for the GABA-A receptor, which correlated well with their observed anticonvulsant activity in animal models. semanticscholar.org

Table 2: Influence of N-3 Substitutions on Anticancer Activity

| N-3 Substituent Type | Target | Key Finding | Reference |

|---|---|---|---|

| Various substituted phenyls | BLM Helicase | Identified promising inhibitors for colorectal cancer. | researchgate.netnih.gov |

| Bulky groups (e.g., linked rhodanine) | EGFR / Proliferation | Bulky, hydrophobic, electron-withdrawing groups enhance activity. | nih.govrsc.org |

This table is interactive. Click on the headers to sort the data.

Modifications on the fused benzene ring of the quinazolinone core are critical for fine-tuning biological activity.

In the context of antibacterial agents, substitutions at the C6 and C7 positions have been shown to be sensitive to the nature of the substituent. The introduction of a bromo or hydroxyl group at C6 was not tolerated and led to a loss of activity. acs.orgnih.gov A similar negative impact on activity was observed with substitutions at the C7 position. acs.orgnih.gov However, some specific substitutions have proven beneficial for other activities. For instance, 6-bromo-substituted quinazolinones demonstrated superior antiviral activity compared to their non-brominated counterparts. researchgate.net

For antifungal applications, a structure-activity relationship analysis revealed that antifungal activity was highest when substitutions were made at the C6 position. mdpi.com In a different therapeutic area, quinazolinone derivatives with a urea (B33335) linkage at the C6 position were designed to modulate the COP1 enzyme, which is implicated in non-alcoholic fatty liver disease. digitellinc.com Furthermore, the synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one highlights the chemical feasibility of introducing sulfonyl groups on the benzene ring, creating novel analogs for biological screening. mdpi.com

Table 3: Effect of Benzene Ring Substitutions on Biological Activity

| Position | Substituent | Biological Activity | Outcome | Reference |

|---|---|---|---|---|

| C6 | Bromo / Hydroxyl | Antibacterial | Loss of activity | acs.orgnih.gov |

| C7 | Various | Antibacterial | Loss of activity | acs.orgnih.gov |

| C6 | Bromo | Antiviral | Enhanced activity | researchgate.net |

| C6 | Various | Antifungal | Optimal position for activity | mdpi.com |

| C6 | Urea linkage | COP1 Modulation | Mimics 'V-P' motif of ATGL | digitellinc.com |

This table is interactive. Click on the headers to sort the data.

Influence of N-3 Substitutions

Correlation between Molecular Architecture and Biological Target Interactions

For instance, the inhibitory potency of certain quinazolinone derivatives against the HER2 kinase is influenced by hydrophobic interactions and hydrogen bonding within the enzyme's active site. nih.gov The shape of the molecule is a dominant factor, as the HER2 active site is largely covered by hydrophobic residues. nih.gov Similarly, molecular docking studies of anticonvulsant quinazolinones predicted a high binding affinity towards the GABA-A receptor, which was consistent with their in vivo activity. semanticscholar.org

Computational studies have also been used to model the interaction between quinazoline (B50416) analogs and G-quadruplexes, which are specialized nucleic acid structures. These models, which calculate stabilization energies from stacking interactions, show a direct correlation between the computed energies and the observed biological activity, suggesting that the genotoxicity of these compounds may relate to their interference with G-quadruplex regulatory mechanisms rather than metabolic processes. nih.gov For EGFR inhibitors, bulky substituents at the N-3 position are predicted to target the hinge binding region, promoting a more stable complex. nih.gov

Computational Approaches in SAR Analysis (e.g., 3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities.

Several 3D-QSAR studies have been performed on quinazolinone derivatives to guide the design of more potent inhibitors. For example, a 3D-QSAR model was constructed using Comparative Molecular Field Analysis (CoMFA) to direct the design of novel antitumor agents, leading to the identification of a lead compound with potent inhibitory activity against lung and prostate cancer cells. rsc.org Another study on antimalarial quinazoline derivatives used both CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for activity against dihydrofolate reductase (DHFR). tandfonline.com These models indicated that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields play key roles in determining the antimalarial activity. tandfonline.com

For HER2 kinase inhibitors, a 3D-QSAR method called Self-Organizing Molecular Field Analysis (SOMFA) was employed to study the correlation between molecular properties and inhibitory potency. nih.gov Additionally, the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach has been successfully used to develop 3D-QSAR models for quinazoline derivatives as EGFR tyrosine kinase inhibitors, providing insights into the structural requirements for potent inhibition. jbclinpharm.orgijddd.com These computational models are invaluable for predicting the activity of new derivatives and for understanding the specific molecular interactions that drive their biological effects.

Molecular Mechanism of Action and Biological Target Interaction Studies

Enzyme Inhibition Profiles

Detailed studies on the inhibitory activity of 3-Tosylquinazolin-4(3H)-one against various enzyme classes, including key kinases and other enzymes, are not available in the reviewed literature.

Tyrosine Kinase Inhibition (e.g., CDK2, EGFR, HER2, VEGFR2)

No specific data from enzyme inhibition assays detailing the effects of this compound on tyrosine kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) could be located.

DNA Gyrase Inhibition

There is no available information from scientific studies to suggest or confirm the inhibitory activity of this compound against DNA gyrase.

Inhibition of Other Kinases (e.g., Urease, Phosphodiesterase, Aurora Kinase, PI3Kα, HDAC, USP7)

Research detailing the inhibitory profile of this compound against other significant enzymes, including urease, phosphodiesterase, Aurora Kinase, Phosphoinositide 3-kinase alpha (PI3Kα), Histone Deacetylase (HDAC), or Ubiquitin-Specific Peptidase 7 (USP7), was not found in the public domain.

Interaction with Specific Molecular Targets

The specific molecular interactions, including binding affinity and the nature of the binding site for this compound, remain uncharacterized in the available scientific literature.

Ligand-Protein Binding Affinity Determinations

No studies reporting the determination of ligand-protein binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with any specific protein target were identified.

Allosteric vs. Active Site Binding Mechanisms

There is a lack of research, including molecular docking or structural biology studies, to elucidate whether this compound interacts with its potential biological targets via an allosteric or active site binding mechanism.

While research exists for various derivatives of the quinazolinone scaffold, the specific data for the parent compound this compound is not present in the accessed scientific databases. Therefore, data tables and detailed research findings for the requested parameters cannot be provided.

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to hypothesize and analyze the interactions between a small molecule like this compound and its potential protein targets. These methods provide a foundational understanding that can guide further experimental studies.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This prediction helps in understanding the binding affinity and the specific interactions that stabilize the ligand-receptor complex. For quinazolinone derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various enzymes. nih.govnih.gov

In the absence of specific studies on this compound, a hypothetical docking scenario can be considered based on studies of similar molecules targeting protein kinases. The quinazolinone core often acts as a scaffold, positioning key functional groups for interaction. The tosyl group at the N-3 position, with its bulky and aromatic nature, would be expected to play a significant role in binding.

Hypothetical Binding Interactions of this compound:

A typical docking study of a quinazolinone derivative against a protein kinase, for instance, might reveal the following interactions:

Hydrogen Bonding: The carbonyl oxygen at position 4 and the nitrogen atoms of the quinazolinone ring are potential hydrogen bond acceptors and donors, respectively. These can form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase active site.

Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazolinone scaffold and the phenyl ring of the tosyl group can engage in hydrophobic and π-π stacking interactions with non-polar amino acid residues in the binding pocket.

Sulfonyl Group Interactions: The sulfonyl group of the tosyl moiety can act as a hydrogen bond acceptor and may also participate in dipole-dipole interactions.

A representative, albeit hypothetical, data table summarizing potential docking results for this compound against a generic protein kinase is presented below.

| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) in this compound Involved |

| Leucine | Hydrophobic | Phenyl ring of quinazolinone |

| Valine | Hydrophobic | Methyl group of tosyl |

| Alanine | van der Waals | Quinazolinone scaffold |

| Phenylalanine | π-π Stacking | Phenyl ring of tosyl |

| Aspartic Acid | Hydrogen Bond | Carbonyl oxygen (Position 4) |

| Lysine | Hydrogen Bond | Nitrogen atom (Position 1) |

This table is illustrative and based on general findings for quinazolinone derivatives, not on specific published data for this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the interactions, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment. The stability of the complex is a key indicator of the potential efficacy of the ligand. researchgate.netresearchgate.net

For a complex of this compound with a target protein, an MD simulation would track the conformational changes and the persistence of key interactions identified in the docking pose. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the analysis of hydrogen bonds and other interactions over the simulation period.

A stable complex would be characterized by:

Low RMSD fluctuations for both the protein backbone and the ligand, suggesting that they maintain a consistent conformation.

The persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation.

A hypothetical summary of MD simulation parameters for a this compound-protein complex is shown in the table below.

| Simulation Parameter | Value (Hypothetical) | Interpretation |

| Protein RMSD | ~2.0 Å | Indicates a stable protein backbone throughout the simulation. |

| Ligand RMSD | ~1.5 Å | Suggests the ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy | > 75% for key interactions | High occupancy indicates stable and persistent hydrogen bonds. |

| van der Waals Energy | Favorable and stable | Indicates consistent favorable hydrophobic interactions. |

This table is for illustrative purposes and does not represent data from specific research on this compound.

Theoretical and Computational Chemistry of 3 Tosylquinazolin 4 3h One

Electronic Structure Calculations

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of 3-Tosylquinazolin-4(3H)-one. Computational studies on related quinazolinone derivatives often utilize the B3LYP functional with basis sets such as 6-311G(d,p) and 6-31++G(d,p) to optimize molecular geometry and calculate electronic parameters. sapub.org

These calculations yield crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and stability. sapub.org For instance, a smaller energy gap suggests higher reactivity. In related sulfonamide derivatives, the HOMO is often localized on the quinoline (B57606) amine group, while the LUMO is situated on the tosyl group, indicating a potential charge transfer transition upon electronic excitation. biointerfaceresearch.com

Table 1: Calculated Electronic Properties for a Generic Quinazolinone Derivative (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (HOMO-LUMO) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of a molecule, or conformers, and their relative energies. lumenlearning.comchemistrysteps.com For this compound, the key rotatable bond is the N-S bond connecting the quinazolinone ring to the tosyl group. The rotation around this bond will give rise to various conformers with different steric and electronic interactions.

The stability of these conformers is influenced by factors such as steric hindrance between the tosyl group and the quinazolinone core. Computational methods can be used to calculate the potential energy surface of the molecule as a function of the dihedral angle of the N-S bond. This allows for the identification of the most stable, low-energy conformations. It is generally expected that conformers with minimized steric clash between bulky groups will be energetically favored. lumenlearning.com For example, in substituted cyclohexanes, conformations where large groups are in an equatorial-like position to minimize steric hindrance are often lower in energy.

The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. This information is crucial for understanding which conformation is likely to be biologically active or participate in chemical reactions.

In Silico Prediction of Interaction Profiles

In silico methods are powerful tools for predicting how a molecule like this compound might interact with biological targets or other chemical species. nih.govplos.org These predictions are based on the molecule's structural and electronic features.

Molecular docking is a common in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.govrsc.orgnih.gov For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological activities. The quinazolinone scaffold is known to be a versatile core in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.govrsc.orgnih.gov

Furthermore, in silico models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com These predictions help in assessing the drug-likeness of a compound. Parameters such as lipophilicity (logP), aqueous solubility, and potential for binding to plasma proteins can be estimated computationally. The presence of the tosyl group, for instance, can significantly influence the lipophilicity and, consequently, the pharmacokinetic profile of the molecule. mdpi.com

Spectroscopic Data Correlation with Theoretical Models

Theoretical calculations can be used to predict spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. physchemres.orgresearchgate.net By comparing the calculated spectra with the experimental spectra, a detailed assignment of the signals to specific atoms in the molecule can be achieved. This correlation provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. sapub.org These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated IR spectrum can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands to specific functional groups, like the C=O of the quinazolinone ring and the S=O of the tosyl group.

Table 2: Correlation of Experimental and Theoretical Data (Illustrative)

| Spectroscopic Technique | Experimental Data | Theoretical Calculation |

| ¹H NMR | Chemical Shifts (ppm) | Calculated Chemical Shifts (ppm) |

| ¹³C NMR | Chemical Shifts (ppm) | Calculated Chemical Shifts (ppm) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Calculated Vibrational Frequencies (cm⁻¹) |

Note: This table illustrates the principle of correlating experimental and theoretical data. Specific values would be required for an actual analysis of this compound.

This integrated approach of combining theoretical calculations with experimental spectroscopic data provides a robust framework for the structural elucidation and characterization of this compound.

Applications As Chemical Probes and Research Tools

Utility in Elucidating Cellular Signaling Pathways

3-Tosylquinazolin-4(3H)-one and its derivatives are recognized for their role as chemical probes in biochemical research, particularly in the study of cellular signaling pathways. smolecule.com These compounds are instrumental in dissecting the intricate networks that govern cell function, proliferation, and death.

The primary utility of this quinazoline (B50416) derivative stems from its activity as a kinase inhibitor. Kinases are a class of enzymes that play a pivotal role in signal transduction by transferring phosphate (B84403) groups to specific substrate molecules, a process known as phosphorylation. This process can activate or deactivate target proteins, creating a signaling cascade. By selectively inhibiting specific kinases, researchers can observe the downstream effects and thereby understand the role of that kinase within a given pathway.

Derivatives of this compound have been identified as inhibitors of multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). smolecule.com These kinases are crucial regulators of the cell cycle and are often implicated in cancer progression. smolecule.com The ability of these compounds to fit into the active sites of such proteins allows for the modulation of their activity, providing insights into their specific functions. smolecule.com For instance, inhibiting EGFR can help elucidate its role in pathways like the MAPK and PI3K-Akt signaling cascades, which are fundamental to cellular growth and survival. newcastle.edu.aufrontiersin.org

The tosyl group at the N-3 position is significant, as its electron-withdrawing nature can stabilize intermediates and influence binding affinity to target enzymes. smolecule.com Researchers utilize this structural modularity to synthesize a variety of analogs, creating a toolkit to probe different kinases with varying selectivity. This approach helps in mapping the complex and often overlapping functions of various kinases within the cellular signaling architecture.

Table 1: this compound Derivatives as Probes for Kinase Signaling

| Target Enzyme | Associated Signaling Pathway(s) | Research Implication | Citation |

| EGFR | MAPK, PI3K-Akt/mTOR | Elucidating mechanisms of cell proliferation, survival, and differentiation. | smolecule.comnewcastle.edu.au |

| CDK2 | Cell Cycle Control | Investigating cell cycle checkpoints and regulation of cell division. | smolecule.com |

Exploration in Novel Material Science Research

The application of this compound extends into the realm of material science, where its distinct molecular architecture is being explored for the creation of novel functional materials. smolecule.com The core quinazoline structure and the attached sulfonyl group impart specific properties that are advantageous for developing materials with tailored electronic and optical characteristics. smolecule.commdpi.com

A key feature of this compound is its planar, π-conjugated system. smolecule.com This structural characteristic is highly sought after in the field of organic electronics, as it facilitates the movement of electrons across the molecule. This property makes it a candidate for applications in organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic solar cells. smolecule.comnewcastle.edu.au

The sulfone group (R-SO2-R') is a versatile functional group known for its utility in building functional materials and polymers. mdpi.com The tosyl moiety in this compound enhances the molecule's electrophilicity and can be modified, allowing chemists to fine-tune the electronic properties of the resulting materials. smolecule.com By synthesizing various derivatives, researchers can systematically alter properties such as the material's energy gap, charge mobility, and light-absorption characteristics. This strategic derivatization is crucial for designing materials optimized for specific electronic or optical functions. smolecule.com

Table 2: Structural Features of this compound in Material Science

| Structural Feature | Relevance to Material Science | Potential Application | Citation |

| Planar Quinazoline Core | Provides a rigid, π-conjugated system. | Organic Semiconductors | smolecule.com |

| Tosyl Group | Enhances electrophilicity and allows for structural modification. | Tuning of electronic/optical properties in functional materials. | smolecule.com |

| Sulfone Moiety | Acts as a versatile building block in polymer and material synthesis. | Development of novel polymers and functional materials. | newcastle.edu.aumdpi.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Routes

The synthesis of quinazolinone derivatives is undergoing a transformation, with a strong emphasis on developing more efficient, environmentally friendly, and versatile methods. ujpronline.combrieflands.com Traditional synthetic approaches are often being replaced by novel techniques that offer higher yields, shorter reaction times, and easier work-up procedures. brieflands.com

Key advancements in synthetic methodologies include:

Ultrasonic Irradiation: This method has proven to be a clean and affordable way to synthesize 3-substituted 2-methyl quinazoline-4(3H)-ones, resulting in significantly higher yields compared to conventional methods. brieflands.com

Metal-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, for instance, have been effectively used in the synthesis of 4-tosyl quinazolines. researchgate.net Other metal-mediated syntheses, including those using palladium, are also being explored. ujpronline.com

Microwave-Assisted Synthesis: This technique accelerates reaction rates, leading to faster product formation. ujpronline.com

Eco-Friendly Approaches: A notable trend is the move towards greener chemistry, utilizing methods like solvent-free reactions and aqueous media to minimize environmental impact. ujpronline.comrsc.org

These next-generation synthetic routes are not only making the production of quinazolinone derivatives more practical but are also enabling the creation of a wider array of structurally diverse compounds for biological screening. ujpronline.com

Exploration of Undiscovered Biological Targets

While the anticancer properties of quinazolinone derivatives are well-documented, current research is actively seeking to identify and validate novel biological targets for these compounds. nih.govsmolecule.com This expansion of scope holds the promise of addressing a wider range of diseases.

Emerging areas of investigation include:

Neurodegenerative Diseases: Quinazolinone derivatives are being explored as potential therapeutic agents for conditions like Alzheimer's disease. nih.govmdpi.com Their ability to act as multi-target-directed ligands, inhibiting cholinesterases and modulating amyloid-beta aggregation, makes them promising candidates. mdpi.comresearchgate.net

Antiviral Activity: Recent in silico studies have predicted novel antiviral activity for quinazolinone derivatives, specifically against picornavirus. globalresearchonline.net Docking studies have identified protein 4CTG as a potential target for this antiviral action. globalresearchonline.net

Anticonvulsant Properties: The quinazolinone scaffold is being investigated for its potential in treating central nervous system disorders, with studies focusing on its interaction with targets like the human carbonic anhydrase II (HCA II) enzyme for anticonvulsant activity. ijpsdronline.com

Cardiovascular Effects: Some 3-substituted 2-methyl quinazoline-4(3H)-one derivatives have demonstrated vasorelaxant properties, suggesting potential applications in cardiovascular medicine. brieflands.com

The identification of these new biological targets is often facilitated by a combination of computational predictions and subsequent experimental validation, opening up new avenues for the therapeutic application of the 3-Tosylquinazolin-4(3H)-one scaffold.

Integration of Advanced Computational Techniques for Rational Design

The role of computational chemistry in drug discovery is rapidly expanding, and the rational design of this compound derivatives is no exception. In silico methods are being increasingly integrated into the research and development process to predict the biological activity of novel compounds, understand their mechanisms of action, and optimize their properties. rsc.orgnih.govglobalresearchonline.netijpsdronline.com

Key computational techniques being employed include:

Molecular Docking: This technique is widely used to predict the binding affinity and interaction patterns of quinazolinone derivatives with their biological targets. rsc.orgnih.govnih.govglobalresearchonline.netijpsdronline.com For example, docking studies have been instrumental in identifying potential inhibitors of enzymes like PARP-1 and human carbonic anhydrase II. rsc.orgijpsdronline.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to assess the stability of interactions and refine the design of more effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of quinazolinone derivatives and their biological activity, aiding in the design of more potent compounds. rsc.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles and minimal toxicity. rsc.orgglobalresearchonline.netnih.gov

These computational approaches not only accelerate the drug discovery process but also contribute to a more rational and targeted design of next-generation this compound-based therapeutics. nih.gov

Design of Multi-Targeting Scaffolds

The complexity of many diseases, such as cancer and Alzheimer's, has led to a growing interest in the development of multi-target drugs. nih.govekb.eg The quinazolinone scaffold is proving to be a versatile platform for the design of such multi-targeting agents, capable of interacting with multiple biological targets simultaneously. mdpi.comekb.egnih.gov

Examples of multi-targeting strategies involving the quinazolinone scaffold include:

Dual Kinase Inhibitors: Researchers have designed quinazolinone derivatives that can concurrently inhibit multiple kinases involved in cancer progression, such as VEGFR-2, FGFR-1, and BRAF. nih.gov

Hybrid Molecules: The quinazolinone nucleus is being combined with other pharmacophores to create hybrid molecules with enhanced and multi-faceted biological activities. researchgate.netnih.gov For instance, hybrids of quinazolinone and quinoxalindione have been synthesized as potential new anticancer agents. nih.gov

Multi-functional Anti-Alzheimer's Agents: In the context of Alzheimer's disease, quinazolinone derivatives are being developed to exhibit both cholinesterase inhibitory and anti-inflammatory properties. nih.gov

The design of these multi-targeting scaffolds represents a sophisticated approach to drug discovery, aiming to improve therapeutic efficacy and overcome drug resistance by modulating multiple disease-related pathways. ekb.eg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Tosylquinazolin-4(3H)-one derivatives, and how can reaction conditions be tailored to improve yields?

- Methodology : One-pot synthesis strategies using trifluoroacetic acid (TFA) as a CF3 source have been effective for generating trifluoromethylated quinazolinone derivatives. Key steps include cyclization reactions of substituted anilines with TFA, followed by purification via column chromatography. Reaction parameters (e.g., temperature, solvent polarity) significantly impact yields; for example, using POCl3 and DMF for chlorination steps achieved 88% yield for 4-chloro derivatives .

- Critical Parameter : Optimize stoichiometry of reagents (e.g., 2:1 ratio of TFA to amine precursors) and monitor reaction progress via TLC to minimize side products.

Q. How can researchers characterize the structural and purity profiles of this compound derivatives?

- Analytical Workflow :

- Spectroscopy : Confirm core structure via 1H/13C NMR (e.g., quinazolinone carbonyl peaks at ~165-170 ppm) and IR (C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular weights (e.g., C15H9F3N2O2, m/z 306.24) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What preliminary biological screening approaches are suitable for assessing quinazolinone derivatives?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Ellman’s assay for acetylcholinesterase (AChE) inhibition (IC50 values), with donepezil as a reference (IC50 = 2.4±0.06 mg/mL) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- Key Findings :

- Substitution Patterns : 6,7-Dimethoxy substitutions improve AChE inhibition (IC50 = 1.8–4.2 mg/mL) and antiamyloid activity (>50% reduction in β-amyloid aggregation) .

- Heterocyclic Appendages : Pyridazinylthio and triazolylthiomethyl groups enhance antitumor and antimicrobial activity by modulating electron density and steric bulk .

Q. What experimental strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

- Case Study : Variability in AChE inhibition (IC50 ranges from 1.8–4.2 mg/mL) may arise from differences in assay conditions (e.g., substrate concentration, pH). Standardize protocols using recombinant human AChE and validate with positive controls (e.g., donepezil) .

- Data Reconciliation : Cross-validate antimicrobial results via time-kill assays and genomic profiling (e.g., RNA-seq) to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational methods complement experimental studies in optimizing quinazolinone derivatives?

- In Silico Tools :

- Molecular Docking : Predict binding affinities to AChE (PDB ID: 4EY7) or β-amyloid fibrils (PDB ID: 2MXU) .

- QSAR Modeling : Use Hammett constants and logP values to correlate substituent electronic effects with bioactivity .

- Validation : Compare docking scores (e.g., Glide SP scores) with experimental IC50 values to refine virtual screening pipelines.

Methodological Insights

Q. What are the challenges in scaling up quinazolinone synthesis while maintaining regioselectivity?

- Issue : Competing side reactions (e.g., over-chlorination, ring-opening) during large-scale synthesis.

- Solution : Use flow chemistry for precise control of POCl3 addition in chlorination steps and employ in-line FTIR for real-time monitoring .

Q. How can researchers address solubility limitations of this compound derivatives in pharmacological assays?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.